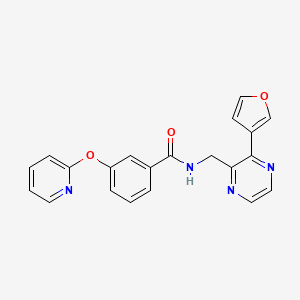

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21(15-4-3-5-17(12-15)28-19-6-1-2-8-23-19)25-13-18-20(24-10-9-22-18)16-7-11-27-14-16/h1-12,14H,13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLRPQMTLZEHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-(furan-3-yl)pyrazine and 3-(pyridin-2-yloxy)benzoic acid. These intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvent, temperature, pH) to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.

Scientific Research Applications

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The unique combination of furan and pyrazine rings in this compound suggests potential efficacy against various bacterial strains.

Anti-inflammatory Properties

Studies have shown that heterocyclic compounds can modulate inflammatory pathways. This compound's structure allows it to interact with specific molecular targets involved in inflammation, potentially leading to therapeutic effects.

Anticancer Activity

The compound's ability to inhibit certain enzymes involved in cancer pathways makes it a candidate for anticancer drug development. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds like this compound are being investigated for their neuroprotective properties, particularly their ability to cross the blood-brain barrier.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several benzamide and pyrazine derivatives reported in the literature. Below is a detailed comparison:

Table 1: Structural and Physical Properties Comparison

*Calculated based on molecular formula.

Key Comparative Insights :

Heterocyclic Substituents and Bioactivity :

- The target compound ’s furan-3-yl group (electron-rich oxygen heterocycle) contrasts with thiophene (sulfur-containing) or pyridin-4-yl (basic nitrogen) substituents in compounds (e.g., 4a, 6b). Furan derivatives often exhibit improved metabolic stability compared to thiophenes but may reduce lipophilicity .

- The pyridin-2-yloxy group introduces a conformationally flexible ether linkage, differing from rigid propargyloxy () or trifluoromethyl () groups. This could enhance solubility but reduce membrane permeability .

Synthetic Complexity :

- The target compound’s synthesis is likely more complex than simpler benzamides (e.g., ’s compound 5) due to the need for orthogonal protection of the pyrazine and pyridine moieties during coupling .

The pyridin-2-yloxy group may mimic ATP-binding motifs in kinase targets .

Table 2: Functional Group Impact on Properties

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrazine moiety, and a pyridine derivative, which contribute to its unique properties. The molecular formula is with a molecular weight of 294.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₂ |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 2034236-80-9 |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against certain viral strains.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown antiproliferative effects against various cancer cell lines.

- Antiviral Properties : Certain pyrazine derivatives have been studied for their ability to inhibit viral replication.

Case Studies

- Antiproliferative Effects : A study evaluated the cytotoxic effects of similar benzamide derivatives against breast and lung cancer cell lines, demonstrating significant inhibition at low micromolar concentrations (IC50 values ranging from 0.20 to 0.35 μM) .

- Antiviral Screening : Compounds structurally related to this compound were tested against HIV and showed promising results, with some exhibiting IC50 values as low as 2.95 μM .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound sets it apart from other benzamide derivatives and pyrazine-containing compounds.

| Compound Type | Example | Notable Activity |

|---|---|---|

| Benzamide Derivative | 4-chloro-benzamides | RET kinase inhibition |

| Pyrazine Derivative | Fluorinated pyrazines | Antiproliferative |

| Furan-containing | Furanones | Antiviral activity |

Q & A

Q. What synthetic strategies are recommended for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide?

Methodological Answer: The compound’s synthesis requires multi-step approaches due to its heterocyclic complexity:

- Step 1: Construct the pyrazine-furan core via microwave-assisted coupling (e.g., using nitroarene precursors and formic acid derivatives as CO surrogates for reductive cyclization) .

- Step 2: Functionalize the pyridine moiety via Ullmann-type coupling for the pyridin-2-yloxy linkage, using palladium catalysts (e.g., Pd(OAc)₂ with triphenylphosphine in pyridine) .

- Step 3: Amide bond formation between the pyrazine-methyl and benzamide groups using EDC/HOBt coupling in anhydrous DMF .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers address low yields in the pyrazine-furan coupling step?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimize:

- Catalyst System: Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ for enhanced stability .

- Solvent Effects: Test polar aprotic solvents (e.g., DMF or DMSO) to improve solubility .

- Microwave Assistance: Reduce reaction time (10–15 min at 120°C) to minimize decomposition .

- By-Product Analysis: Use LC-MS to identify undesired adducts (e.g., over-oxidized furan derivatives) .

Q. How to evaluate the compound’s interaction with biological targets (e.g., kinases or DNA)?

Methodological Answer:

- Kinase Inhibition Assays:

- DNA Binding Studies:

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Variable-Temperature NMR: Detect dynamic processes (e.g., rotameric equilibria in the benzamide group) by acquiring spectra at 25°C and –40°C .

- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping proton signals (e.g., pyridin-2-yloxy vs. furan protons) .

- Crystallography: Grow single crystals via slow evaporation (solvent: CH₃CN/H₂O) and analyze X-ray diffraction data .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.